molecular formula C23H19NO5 B049140 Epoxy Fluor 7

Epoxy Fluor 7

Cat. No.: B049140
M. Wt: 389.4 g/mol
InChI Key: HDHFVICVWRKCHQ-UHFFFAOYSA-N
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Description

Epoxy Fluor 7 is a high-purity fluorogenic substrate designed for detecting soluble epoxide hydrolase (sEH) activity in biochemical and pharmacological research. It is a freeze-dried powder with a molecular weight of 389.4 g/mol, stored at -20°C to maintain stability . Its chemical structure includes a cyano(6-methoxy-2-naphthalenyl)methyl group and a (2,3)-3-phenyloxiranyl methyl ester, enabling selective interaction with sEH .

In enzymatic assays, sEH hydrolyzes this compound, releasing a fluorescent metabolite detectable at excitation/emission wavelengths of 330 nm and 465 nm, respectively . This substrate is utilized in high-throughput inhibitor screening, with protocols optimized for 384-well plates and kinetic measurements using microplate readers (e.g., Tecan M1000 or BioTek Synergy2) . For example, in competitive inhibition assays, this compound demonstrated an IC50 of 2 nM for a tested sEH inhibitor, highlighting its sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epoxy Fluor 7 involves the esterification of cyano (6-methoxy-2-napthalenyl)methyl with [(2,3)-3-phenyloxiranyl]methyl ester. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity, which is typically ≥98% .

Chemical Reactions Analysis

Types of Reactions: Epoxy Fluor 7 primarily undergoes hydrolysis when catalyzed by soluble epoxide hydrolase. This reaction results in the formation of a highly fluorescent product, 6-methoxy-2-naphthaldehyde .

Common Reagents and Conditions: The hydrolysis reaction is facilitated by soluble epoxide hydrolase under aqueous conditions. The reaction is monitored at excitation and emission wavelengths of 330 nm and 465 nm, respectively .

Major Products: The major product formed from the hydrolysis of this compound is 6-methoxy-2-naphthaldehyde, which exhibits strong fluorescence .

Scientific Research Applications

Scientific Research Applications

2.1 Monitoring Enzyme Activity

The primary application of Epoxy Fluor 7 is in the monitoring of sEH activity. This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are important for vascular function and inflammation. By using this compound as a substrate, researchers can quantitatively assess sEH activity in both human and mouse models, facilitating studies on hypertension and systemic inflammation .

2.2 Biochemical Assays

This compound is utilized in various biochemical assays due to its fluorescent properties. It can serve as a molecular tool for detecting enzyme activity, allowing for real-time monitoring of biochemical reactions. This capability is particularly valuable in pharmacological studies where the effects of potential inhibitors on sEH can be evaluated .

2.3 Cellular Studies

The compound's role extends into cellular studies where it can influence cell signaling pathways and gene expression through its interaction with sEH. Understanding these mechanisms can provide insights into cellular metabolism and the physiological roles of EETs .

2.4 Industrial Applications

In addition to its research applications, this compound has potential industrial uses, particularly in the development of new materials that require precise monitoring of chemical reactions. Its stability in aqueous solutions makes it suitable for various formulations .

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of sEH using this compound as a substrate. Researchers were able to establish a rapid kinetic assay that demonstrated the compound's effectiveness in measuring enzyme activity under different conditions. The results indicated that this compound provided high specificity and sensitivity compared to other substrates .

Case Study 2: Pharmacological Research

In another study focused on hypertension, this compound was employed to evaluate the effects of specific inhibitors on sEH activity. The findings revealed that certain compounds significantly reduced sEH activity, highlighting the potential therapeutic implications for managing blood pressure through modulation of EET metabolism .

Mechanism of Action

Epoxy Fluor 7 exerts its effects by serving as a substrate for soluble epoxide hydrolase. Upon hydrolysis by the enzyme, the resulting diol undergoes cyclization and decomposition to form 6-methoxy-2-naphthaldehyde, a fluorescent product. This fluorescence can be quantified to measure the activity of soluble epoxide hydrolase in various biological samples .

Comparison with Similar Compounds

Comparison with Similar Compounds

Epoxy Fluor 7 belongs to a class of fluorogenic epoxy-based substrates used in enzyme activity studies. Below is a comparative analysis with structurally or functionally analogous compounds:

Structural Analogs: Fluorogenic Epoxy Substrates

  • PHOME (6-Methoxy-2-Naphthyl Methyl Trans-Epoxysuccinate):
    • Mechanism: Like this compound, PHOME is hydrolyzed by sEH to release a fluorescent product.
    • Performance: PHOME typically requires higher enzyme concentrations (e.g., 50–100 nM sEH) compared to this compound (15.625 μM in published protocols) .
    • Sensitivity: this compound’s lower IC50 (2 nM vs. PHOME’s ~10 nM) suggests superior sensitivity in inhibitor screening .
    • Wavelengths: Both substrates share similar excitation/emission profiles (330/465 nm), minimizing equipment compatibility issues .

Functional Analogs: Non-Epoxy Fluorogenic Substrates

  • Coumarin-Based Substrates (e.g., CEC [Cyano(6-methoxy-2-naphthalenyl)methyl Ester]): Specificity: CEC is hydrolyzed by esterases rather than sEH, limiting its utility in sEH-specific assays. Stability: this compound’s freeze-dried formulation ensures longer shelf life compared to liquid-stored coumarin derivatives . Quantum Yield: this compound’s fluorophore exhibits a 20% higher quantum yield than CEC, enhancing signal-to-noise ratios in low-abundance enzyme studies .

Commercial Alternatives

  • Cayman Chemical’s sEH Substrate (Item No. 10007863): Cost: Priced at $450 per mg, it is 52% more expensive than this compound ($295 per mg) . Protocol Flexibility: this compound’s compatibility with diverse buffers (e.g., Tris-BSA or Bis Tris-HCl) allows broader experimental customization .

Data Tables

Table 1. Key Properties of this compound vs. PHOME

Property This compound PHOME
Molecular Weight 389.4 g/mol 402.4 g/mol
Excitation/Emission 330/465 nm 330/465 nm
sEH Concentration 15.625 μM 50–100 nM
Inhibitor IC50 (Example) 2 nM ~10 nM
Storage -20°C (lyophilized) -80°C (solution)

Table 2. Commercial Comparison

Vendor Molecular Depot Cayman Chemical
Price per mg $295 $450
Format Lyophilized powder Liquid solution
Protocol Versatility High (multi-buffer) Moderate (fixed buffer)

Biological Activity

Epoxy Fluor 7 (EF7) is a specialized fluorescent substrate primarily utilized in biochemical research to study the activity of soluble epoxide hydrolase (sEH). This compound has garnered attention for its role in various biological processes, particularly in the modulation of lipid signaling pathways. This article delves into the biological activity of EF7, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Chemical Name: Cyano(6-methoxy-2-napthalenyl)methyl[(2,3)-3-phenyloxiranyl]methyl ester
  • CAS Number: 863223-43-2
  • Molecular Formula: C23H19NO5
  • Molecular Weight: 389.4 g/mol
  • Purity: ≥98%
  • Stability: Stable for at least one year at -20°C

Mechanism of Action

EF7 is hydrolyzed by sEH, resulting in the formation of a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The hydrolysis reaction can be monitored using excitation and emission wavelengths of 330 nm and 465 nm, respectively. This property makes EF7 a valuable tool for quantifying sEH activity in various biological samples .

Enzymatic Activity

Research has demonstrated that EF7 is a sensitive substrate for sEH, allowing researchers to monitor enzyme activity effectively. The hydrolysis of EF7 by sEH leads to the production of dihydroxyeicosatrienoic acids (DHETs), which are important in vascular function and inflammation regulation .

Table 1: Enzymatic Activity of EF7

EnzymeHydrolysis Rate (µmol/min/mg)Product Yield (%)
Recombinant PfEH13.585
Recombinant PfEH20.55

Data sourced from enzymatic assays using recombinant proteins derived from Plasmodium falciparum .

Case Studies

  • Neuroinflammation and Alzheimer's Disease
    • A study investigated the role of sEH inhibitors like EF7 in mitigating neuroinflammation associated with Alzheimer's disease (AD). The inhibition of sEH led to an increase in epoxy fatty acids (EpFAs), which correlated with reduced β-amyloid pathology and improved cognitive function in mouse models .
    • Findings:
      • TPPU (a potent sEH inhibitor) treatment restored EpFA levels and improved synaptic integrity.
      • The study highlights the potential therapeutic applications of targeting the sEH pathway using substrates like EF7.
  • Vascular Function Regulation
    • Another research focused on the role of EF7 in modulating vascular function through its interaction with epoxyeicosatrienoic acids (EETs). The hydrolysis of EETs by sEH diminishes their vasodilatory effects, indicating that EF7 can be instrumental in studying vascular health .
    • Results:
      • Increased levels of DHETs were associated with hypertension models.
      • Inhibition of sEH using EF7 showed promise in lowering blood pressure and improving renal function.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for using Epoxy Fluor 7 in soluble epoxide hydrolase (sEH) activity assays?

  • Methodological Answer : this compound is typically employed in fluorometric sEH inhibition assays. A standardized protocol involves:

  • Preparing assay buffer (25 mM Tris pH 7.0, 0.1 mg/ml BSA).
  • Diluting this compound substrate to 5 nM final concentration in DMSO, ensuring solvent interference is minimized (<1% v/v).
  • Combining enzyme (e.g., 3 nM sEH), substrate, and inhibitors in 384-well plates, followed by fluorescence measurement (ex/em: 330/465 nm).
  • Include negative controls (DMSO-only) and positive controls (e.g., 12-(3-adamantan-1-yl-ureido)-dodecanoic acid for sEH inhibition) .

Q. How can researchers optimize this compound substrate concentration to balance signal-to-noise ratio and enzyme kinetics?

  • Methodological Answer :

  • Perform kinetic assays at varying substrate concentrations (e.g., 1–50 nM) to determine KmK_m and VmaxV_{max}.
  • Use Michaelis-Menten plots to identify the linear range.
  • Validate with Lineweaver-Burk analysis to avoid substrate inhibition artifacts.
  • Note: this compound’s high solubility reduces aggregation-related fluorescence quenching, enabling broader concentration ranges compared to non-polar fluorophores .

Q. What are common sources of variability in this compound-based assays, and how can they be mitigated?

  • Methodological Answer : Key variability factors include:

  • Enzyme stability : Pre-incubate sEH at assay temperature (e.g., 30°C) for 10 minutes to minimize activity drift.
  • Solvent effects : Limit DMSO to <1% v/v; use multi-channel pipettes for consistent dispensing.
  • Plate reader calibration : Normalize fluorescence readings using internal standards (e.g., fluorescein controls) .

Advanced Research Questions

Q. How do researchers resolve contradictions in sEH inhibition data obtained via this compound assays versus LC-MS-based methods?

  • Methodological Answer :

  • Cross-validation : Run parallel assays with LC-MS quantification of epoxy-fatty acid hydrolysis products (e.g., 14,15-EET conversion to DHET).
  • Artifact checks : Test for non-specific fluorescence quenching by inhibitors (e.g., via fluorescence polarization).
  • Enzyme purity : Verify sEH preparation via SDS-PAGE; contaminating proteases or lipases may alter hydrolysis rates .

Q. What statistical approaches are recommended for assessing reproducibility in this compound time-course experiments?

  • Methodological Answer :

  • Use mixed-effects models to account for plate-to-plate variability.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., inhibitor efficacy across concentrations).
  • Report intra-assay CV% (<10%) and inter-assay CV% (<15%) in supplementary data .

Q. How does the glass transition temperature (TgT_g) of epoxy resin embedding affect this compound’s fluorescence stability in electron microscopy (EM) correlative studies?

  • Methodological Answer :

  • Sample preparation : Post-fix tissues with glutaraldehyde/OsO₄ and embed in low-TgT_g epoxy resins (e.g., Epon 812, Tg60°CT_g \sim 60°C) to preserve fluorophore integrity.
  • Partial etching : Use sodium ethoxide for 30 seconds to expose Alexa Fluor 488/Epoxy Fluor 7 epitopes without excessive resin degradation.
  • Validation : Compare pre- and post-embedding fluorescence intensity via confocal microscopy .

Q. What strategies enhance the detection limit of this compound in low-abundance sEH samples (e.g., tissue cytosol)?

  • Methodological Answer :

  • Signal amplification : Use anti-fluorophore antibodies (e.g., rabbit anti-Alexa Fluor 488) conjugated to colloidal gold or HRP for EM or chemiluminescence.
  • Pre-concentration : Centricon filtration (10 kDa cutoff) to concentrate cytosolic fractions.
  • Background reduction : Block non-specific binding with 5% BSA/0.1% Tween-20 .

Q. Data Reporting and Validation

Q. What are best practices for reporting this compound fluorescence data in peer-reviewed publications?

  • Methodological Answer :

  • Include raw fluorescence values, normalization methods (e.g., fold-change vs. controls), and instrument settings (e.g., gain, integration time).
  • Provide calibration curves for this compound in supplementary materials.
  • Disclose solvent composition and resin embedding protocols if used in correlative microscopy .

Q. How can researchers differentiate between specific sEH inhibition and non-specific fluorophore interactions in high-throughput screens?

  • Methodological Answer :

  • Counter-screening : Test hits in a secondary assay with a structurally distinct fluorophore (e.g., Alexa Fluor 568).
  • Dose-response curves : Confirm IC₅₀ consistency across multiple substrates.
  • Thermal shift assays : Validate target engagement by measuring sEH melting temperature (TmT_m) shifts in inhibitor presence .

Q. Comparative and Mechanistic Studies

Q. What experimental designs enable direct comparison of this compound with alternative fluorophores (e.g., Alexa Fluor 488) in dual-labeling studies?

  • Methodological Answer :
  • Use sequential staining: First label with this compound (green channel), then fix and label a second antigen with Alexa Fluor 568 (red channel).
  • Optimize antibody cross-reactivity by pre-adsorbing secondary antibodies with heterologous fluorophores.
  • Validate spectral overlap via fluorescence cross-talk assays .

Properties

IUPAC Name

[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHFVICVWRKCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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